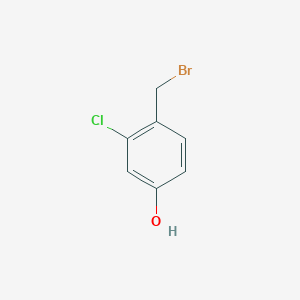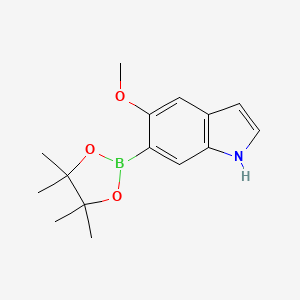
5-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group at the 5-position and a dioxaborolan group at the 6-position of the indole ring, making it a unique and valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Functionalization: The methoxy group is introduced at the 5-position of the indole ring through a methylation reaction.
Borylation: The dioxaborolan group is introduced at the 6-position using a borylation reaction, often involving bis(pinacolato)diboron and a palladium catalyst under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions
5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the boronic acid used.
科学研究应用
5-Methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 5-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
5-Methoxyindole: Lacks the dioxaborolan group, making it less versatile in certain chemical reactions.
6-Bromo-5-methoxyindole: Contains a bromine atom instead of the dioxaborolan group, leading to different reactivity and applications.
5-Methoxy-6-(trifluoromethyl)-1H-indole: Features a trifluoromethyl group, which imparts different chemical properties and biological activities.
属性
分子式 |
C15H20BNO3 |
|---|---|
分子量 |
273.14 g/mol |
IUPAC 名称 |
5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-9-12-10(6-7-17-12)8-13(11)18-5/h6-9,17H,1-5H3 |
InChI 键 |
LVSNSYJUMKUMGD-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3)C=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)
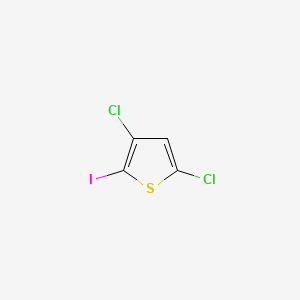
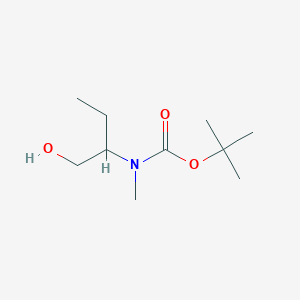
![4-(piperidin-1-yl)-3-(piperidine-1-sulfonyl)-N-{[1-(prop-2-en-1-yl)cyclopropyl]sulfonyl}benzamide](/img/structure/B13549521.png)

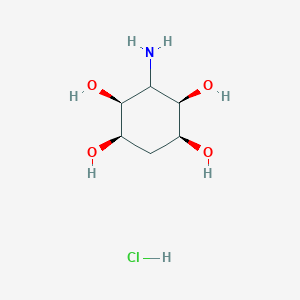
![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)

